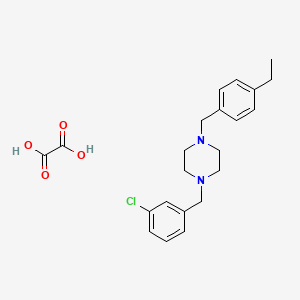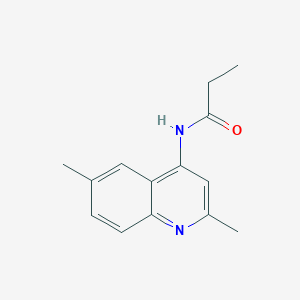
N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BVT.2733, is a small molecule drug that has gained attention in recent years for its potential therapeutic applications. 2733.
Aplicaciones Científicas De Investigación
N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In diabetes research, N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to improve insulin sensitivity and glucose tolerance in animal models. In neurodegenerative disorder research, N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to protect against neurotoxicity and improve cognitive function in animal models.
Mecanismo De Acción
N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide is a potent inhibitor of a protein called glyceraldehyde 3-phosphate dehydrogenase (GAPDH). GAPDH is involved in various cellular processes, including glycolysis, DNA repair, and apoptosis. By inhibiting GAPDH, N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide disrupts these processes, leading to the observed therapeutic effects.
Biochemical and Physiological Effects:
N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide inhibits cell proliferation and induces apoptosis. In diabetic animals, N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide improves insulin sensitivity and glucose tolerance. In neurodegenerative disorder models, N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide protects against neurotoxicity and improves cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its potency and specificity for GAPDH inhibition. This allows for the study of GAPDH-dependent processes in a controlled manner. However, a limitation of N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide is its potential off-target effects. Further studies are needed to fully understand the specificity of N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide and its effects on other cellular processes.
Direcciones Futuras
There are several future directions for N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide research. One area of interest is the development of N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide analogs with improved pharmacokinetic properties. Another area of interest is the investigation of N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide in combination with other therapies for enhanced therapeutic effects. Additionally, the role of GAPDH in various diseases and cellular processes warrants further investigation, and N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide can serve as a valuable tool for these studies.
Métodos De Síntesis
The synthesis of N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide involves a series of chemical reactions starting with tert-butyl carbamate and benzylamine. The reaction proceeds through a series of intermediates, ultimately leading to the final product. The synthesis of N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide has been optimized to yield high purity and yield.
Propiedades
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-19(2,3)20-18(22)15-21(14-16-10-6-4-7-11-16)25(23,24)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSNNYUNIVVPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201028 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Benzenesulfonyl-benzyl-amino)-N-tert-butyl-acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6,8,9-trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl phenylcarbamate](/img/structure/B5146242.png)
![N'-[(4-butylcyclohexyl)carbonyl]-4-chlorobenzohydrazide](/img/structure/B5146244.png)

![N-(3-bromophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5146263.png)
![5-acetyl-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5146278.png)
![3-(4-chlorophenyl)-2-cyano-3-{5-hydroxy-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-4-yl}propanamide](/img/structure/B5146284.png)
![2-methyl-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B5146288.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5146313.png)
![2-[tert-butyl(methyl)amino]ethyl 2-fluorobenzoate hydrochloride](/img/structure/B5146326.png)
![1-[(5-methyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5146337.png)
![3-(1-naphthyl)-5-[3-(4-pyridinyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5146345.png)
![3-chloro-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5146352.png)